molecular formula C13H20ClN3O2 B605423 Amidantel hydrochloride CAS No. 69884-15-7

Amidantel hydrochloride

Cat. No. B605423
CAS RN: 69884-15-7
M. Wt: 285.77
InChI Key: FMCZRVAXIJNEDS-KMZJGFRYSA-N
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Description

Amidantel hydrochloride is a new aminophenylamidine with an interesting anthelminthic spectrum. In rodents the compound is active against nematodes, filariae and cestodes. Of special interest is the high efficacy in dogs against hookworms and large roundworms. Amidantel was well tolerated by all animals tested and did not show teratogenic effects.

Scientific Research Applications

Catalytic Applications in Chemical Synthesis

  • Amidantel hydrochloride has been explored for its potential in catalytic applications, particularly in the field of organic synthesis. A study by Li et al. (2019) demonstrated the use of hydroxylamine hydrochloride, a related compound, in palladium-catalyzed hydroaminocarbonylation of alkenes. This process is significant in pharmaceuticals and agrochemicals production, showcasing a potential application area for amidantel hydrochloride (Li, Wang, Zou, & Huang, 2019).

  • Another relevant study by Ghosh et al. (2012) discussed the copper-catalyzed oxidative amidation of aldehydes with amine salts, including amine hydrochloride salts, which could potentially include amidantel hydrochloride. This method allows for the synthesis of primary, secondary, and tertiary amides, essential in various pharmaceuticals, including the antiarrhythmic drug N-acetylprocainamide (Ghosh et al., 2012).

Biomedical and Pharmaceutical Applications

  • Zhu et al. (2001) investigated the use of 6-carboxycellulose as a prodrug carrier for amine drugs, with Phenylpropanolamine hydrochloride as a model drug. This study provides insights into the potential of amidantel hydrochloride in drug delivery systems, where it could be covalently linked to other pharmaceutical agents (Zhu, Kumar, & Banker, 2001).

  • Kulke et al. (2012) assessed the efficacy of derivatives of cyclooctadepsipeptides and aminophenylamidines, including amidantel, against various parasitic larvae. This research highlights amidantel hydrochloride's potential use in treating soil-transmitted helminthiases (Kulke et al., 2012).

Nanotechnology and Sensor Development

  • Etezadi et al. (2017) discussed the development of a mid-infrared nanoantenna-array sensor for detecting protein secondary structure changes. Amidantel hydrochloride's potential in sensor technology could be explored, especially in detecting biomolecular interactions (Etezadi et al., 2017).

  • Zhao et al. (2006) researched the binding of amiloride, a compound structurally related to amidantel hydrochloride, to DNA. This suggests that amidantel hydrochloride could potentially be used in genomic research and DNA interaction studies (Zhao et al., 2006).

Environmental and Industrial Applications

  • Sfynia et al. (2020) explored the formation of disinfection by-products from the chlorination of amides, including amidantel hydrochloride. This research could inform environmental and industrial applications regarding the safe handling and disposal of amidantel hydrochloride (Sfynia et al., 2020).

  • García-Álvarez et al. (2013) reviewed metal-catalyzed synthetic approaches of amides in an environmentally friendly aqueous medium. This highlights the potential application of amidantel hydrochloride in green chemistry and sustainable industrial processes (García-Álvarez, Crochet, & Cadierno, 2013).

properties

CAS RN

69884-15-7

Product Name

Amidantel hydrochloride

Molecular Formula

C13H20ClN3O2

Molecular Weight

285.77

IUPAC Name

1-[4-[(2-methoxyacetyl)amino]anilino]ethenyl-dimethylazanium;chloride

InChI

InChI=1S/C13H19N3O2.ClH/c1-10(16(2)3)14-11-5-7-12(8-6-11)15-13(17)9-18-4;/h5-8,14H,1,9H2,2-4H3,(H,15,17);1H

InChI Key

FMCZRVAXIJNEDS-KMZJGFRYSA-N

SMILES

C[NH+](C)C(=C)NC1=CC=C(C=C1)NC(=O)COC.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAY d 8815;  BAY-d 8815;  Amidantel hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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